N-tert-Butyl-N-Fmoc-glycine

Description

BenchChem offers high-quality N-tert-Butyl-N-Fmoc-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-N-Fmoc-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHNDOYEGWHPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166891 | |

| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250695-67-1 | |

| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250695-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-Butyl-N-Fmoc-glycine: Chemical Properties, Mechanistic Insights, and Advanced Protocols for Peptoid Synthesis

Executive Summary

As peptidomimetics continue to bridge the gap between small molecules and biologics, the precise control of molecular conformation has become a paramount objective in drug design. N-tert-Butyl-N-Fmoc-glycine (Fmoc-NtBu-Gly-OH) is a specialized, sterically hindered building block that serves as a cornerstone for engineering constrained peptoid architectures.

Unlike standard peptides, peptoids (N-substituted glycines) lack backbone hydrogen bond donors and typically exhibit a low energy barrier between cis and trans amide bond configurations. This leads to high structural flexibility. However, the strategic incorporation of the massive N-tert-butyl group imposes a severe steric penalty that fundamentally alters the thermodynamic landscape of the backbone 1. This technical guide explores the causality behind this steric control and provides field-validated, step-by-step protocols to overcome the inherent synthetic challenges associated with bulky monomer incorporation.

Physicochemical Properties & Data Presentation

The fundamental properties of Fmoc-NtBu-Gly-OH dictate its handling, solubility, and reactivity during solid-phase peptide synthesis (SPPS).

| Property | Specification |

| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine |

| CAS Number | 250695-67-1 |

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.42 g/mol |

| SMILES String | CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21 |

| Typical Purity | ≥ 95% (HPLC) |

| Storage Conditions | Room temperature to 4°C, desiccated, protected from light |

Mechanistic Insights: Conformational Locking via Steric Hindrance

In drug development, pre-organizing a ligand into a stable secondary structure (such as a helix or turn) drastically reduces the entropic cost of target binding, thereby increasing affinity and selectivity.

The N-tert-butyl group acts as a powerful structure-inducing moiety. When incorporated into a peptoid backbone, the bulky tert-butyl side chain creates severe steric repulsion with the adjacent alpha-carbon and carbonyl oxygen if the amide bond attempts to adopt a trans geometry. Consequently, the trans conformation is thermodynamically destabilized, and the peptoid amide bond is exclusively locked into the cis geometry 2. This absolute cis-amide control is the driving force behind the formation of highly stable polyproline type-I (PPI) helices in achiral peptoid oligomers.

Caption: Logic pathway: N-tert-butyl steric hindrance forcing cis-amide conformation and helix folding.

Overcoming the Steric Penalty: Advanced Synthetic Protocols

The same steric bulk that provides conformational stability makes the synthesis of NtBu-containing peptoids notoriously difficult. The traditional submonomer approach—relying on acylation with bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC), followed by displacement with a primary amine—fails or yields highly truncated sequences when applied to the tert-butyl group. To achieve self-validating and high-yielding syntheses, researchers must pivot to modified protocols.

Protocol A: Solution-Phase Synthesis (For Highly Congested Oligomers)

When synthesizing oligomers with multiple consecutive NtBu groups, solid-phase approaches may still struggle due to resin matrix crowding. Solution-phase synthesis utilizing a modified acylation reagent is required to drive the reaction to completion.

-

Acylation: Discard bromoacetyl bromide (which gives poor yields due to extreme steric clash). Instead, utilize bromoacetic anhydride . Dissolve the growing peptoid chain in dichloromethane (DCM). Add 2.0 equivalents of bromoacetic anhydride and 2.0 equivalents of an organic base (e.g., DIPEA). Stir at room temperature for 1-2 hours.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted anhydride and salts, validating the purity of the intermediate.

-

Amination: Treat the bromoacetylated intermediate with an excess (10-20 equivalents) of tert-butylamine in THF. Heat to 50°C in a sealed vessel for 12 hours to thermodynamically force the sterically hindered substitution.

Protocol B: Modified Solid-Phase Peptoid Synthesis (SPPS)

A recent breakthrough demonstrated that NtBu-containing peptoids can be successfully synthesized on a solid support if the submonomer protocol is fundamentally altered 3. The critical failure point in standard SPPS is the DIC-mediated acylation step onto a hindered secondary amine.

Step-by-Step Methodology:

-

Resin Pretreatment (Critical Causality): Prior to acylation, treat the amine-functionalized resin with a basic solution (10% DIPEA in DMF) for 5 minutes. This basic pretreatment is essential for fully deprotonating and activating the resin-bound secondary amine, overcoming the initial kinetic barrier imposed by steric crowding.

-

Modified Acylation: Do not use standard bromoacetic acid. Instead, utilize chloroacetic acid . Add a solution of chloroacetic acid (20 equivalents) and DIC (20 equivalents) in DMF to the resin. React for 30–45 minutes at 35°C. The use of the slightly less bulky chloro-derivative significantly improves the efficacy of the coupling onto the hindered N-terminus.

-

Amination: Add a 2.0 M solution of tert-butylamine in DMF to the chloroacetylated resin. React at 35°C for 2 hours to ensure complete displacement.

-

Cleavage: Following sequence completion, cleave the peptoid from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Precipitate in cold ether to isolate the product.

Caption: Modified submonomer SPPS workflow for N-tert-butyl peptoids using chloroacetic acid.

Applications in Drug Development

The ability to reliably synthesize NtBu-containing peptoids opens expansive avenues in medicinal chemistry. Peptoids inherently possess high protease resistance because their side chains are shifted to the nitrogen atom, rendering them invisible to standard proteolytic enzymes. By successfully incorporating Fmoc-NtBu-Gly-OH using the modified protocols above, drug developers can create highly constrained, protease-resistant macrocycles and helical ligands. These architectures perfectly mimic the bioactivity of natural alpha-helical antimicrobial peptides or protein-protein interaction (PPI) inhibitors, but with vastly superior pharmacokinetic stability and half-lives in vivo.

References

-

Title: The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation Source: ResearchGate / Organic & Biomolecular Chemistry URL: [Link]

-

Title: Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Introduction: Strategic Incorporation of N-Alkylated Residues in Peptide Synthesis

An In-depth Technical Guide to N-tert-Butyl-N-Fmoc-glycine (CAS 250695-67-1)

In the landscape of modern peptide chemistry and therapeutic drug development, the strategic modification of the peptide backbone is a critical tool for enhancing pharmacological properties. N-tert-Butyl-N-Fmoc-glycine (CAS: 250695-67-1) is a specialized, non-canonical amino acid derivative that serves as a powerful building block for this purpose. Its unique N-alkylated structure, featuring a bulky tert-butyl group on the alpha-amine, introduces significant steric hindrance and eliminates the amide proton. This modification is instrumental in conferring increased resistance to enzymatic degradation, modulating peptide conformation, and disrupting hydrogen-bonding networks that can lead to aggregation during synthesis.[1][]

This guide provides a comprehensive technical overview of N-tert-Butyl-N-Fmoc-glycine, from its fundamental properties and synthesis to its application in Solid-Phase Peptide Synthesis (SPPS) and subsequent deprotection strategies. The insights herein are designed to equip researchers with the knowledge to effectively leverage this reagent in the design and synthesis of advanced peptides and peptidomimetics.

Core Physicochemical and Structural Properties

N-tert-Butyl-N-Fmoc-glycine is a white crystalline powder at room temperature.[3] The molecule's architecture is defined by three key components: the glycine backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, and a sterically demanding tert-butyl group also on the nitrogen. This N,N-disubstitution is central to its utility.

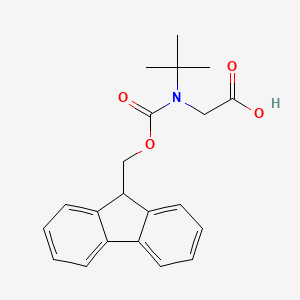

Chemical Structure Diagram

Caption: Chemical structure of N-tert-Butyl-N-Fmoc-glycine.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 250695-67-1 | [3][4] |

| Molecular Formula | C₂₁H₂₃NO₄ | [5][6] |

| Molecular Weight | 353.42 g/mol | [3][5] |

| Appearance | White Powder | [5][6] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine | [3] |

| Storage Conditions | 2-8 °C, protect from moisture | [5] |

Synthesis and Characterization

While multiple synthetic routes are possible, a common laboratory-scale approach involves the N-alkylation of an appropriate glycine precursor followed by Fmoc protection. The following protocol is a representative example based on established organic chemistry principles.

Representative Synthesis Protocol

Objective: To synthesize N-tert-Butyl-N-Fmoc-glycine from N-tert-butylglycine.

Materials:

-

N-tert-butylglycine hydrochloride

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

Step-by-Step Methodology:

-

Deprotonation: Dissolve N-tert-butylglycine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature for 30 minutes to ensure complete formation of the free amine.

-

Fmoc Protection: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup & Extraction: Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M HCl. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by silica gel flash chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to yield the pure N-tert-Butyl-N-Fmoc-glycine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-tert-Butyl-N-Fmoc-glycine is as a building block in Fmoc-based SPPS.[7][8] The N-tert-butyl group prevents the formation of an amide N-H bond, which can disrupt secondary structures like alpha-helices and beta-sheets and can also block sites of proteolytic cleavage.

SPPS Workflow Diagram```dot

}``` Caption: General workflow for incorporating N-tert-Butyl-N-Fmoc-glycine in SPPS.

Experimental Protocol: Coupling in SPPS

Objective: To couple N-tert-Butyl-N-Fmoc-glycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

N-tert-Butyl-N-Fmoc-glycine

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) *[9] Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

-

Activation Solution: In a separate vessel, dissolve N-tert-Butyl-N-Fmoc-glycine (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 1-2 minutes. The equivalents are relative to the resin loading capacity.

-

Coupling Reaction: Add the activation solution to the swelled peptide-resin. Agitate the mixture at room temperature.

-

Reaction Time: Due to the steric hindrance of the N-tert-butyl group, a longer coupling time (e.g., 2-4 hours) compared to standard Fmoc-amino acids may be required.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Causality Insight: The use of a potent uronium-based coupling reagent like HBTU is crucial. T[8][9]he steric bulk of the tert-butyl group significantly slows the acylation of the N-terminal amine. HBTU rapidly forms a highly reactive OBt-ester intermediate, which increases the rate of the subsequent amidation step, ensuring a high coupling yield where less reactive methods might fail.

Fmoc Group Removal: The Deprotection Mechanism

The Fmoc group is prized for its orthogonality to acid-labile side-chain protecting groups (like Boc and tBu) commonly used in SPPS. I[][7]t is selectively removed under mild basic conditions via a base-induced β-elimination (E1cB) mechanism.

[10]#### Fmoc Deprotection Mechanism Diagram

Caption: The E1cB mechanism for the removal of the Fmoc protecting group.

Mechanism Explained:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon (C9) of the fluorenyl group. 2[10]. Anion Formation: This abstraction forms a stabilized carbanion. The stability is due to the aromatic nature of the resulting fluorenyl anion. 3[11]. Elimination: The carbanion undergoes rapid elimination, breaking the C-O bond and releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).

-

Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. T[10]his scavenging step is critical to prevent the DBF from re-reacting with the newly liberated N-terminal amine of the peptide.

Safety, Storage, and Handling

As with all laboratory chemicals, N-tert-Butyl-N-Fmoc-glycine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability. *[5] Safety: While no specific, acute toxicity data is prominent, similar compounds may be classified with WGK 2 or 3 (water hazard class), indicating that it should not be allowed to enter the environment. A[12] full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

N-tert-Butyl-N-Fmoc-glycine is a high-value, specialized reagent for advanced peptide synthesis. Its N-tert-butyl group offers a rational design element for scientists aiming to create peptides with enhanced proteolytic stability, controlled conformations, or improved synthesis outcomes by disrupting aggregation. A thorough understanding of its properties, including the need for optimized coupling conditions due to steric hindrance, allows researchers to fully exploit its potential. By integrating this building block, drug development professionals can push the boundaries of peptide therapeutics, creating novel molecules with superior pharmacological profiles.

References

-

PubChem. (n.d.). Fmoc-N-(tert-butyloxycarbonylethyl)glycine. Retrieved from [Link]

-

PubMed. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. Retrieved from [Link]

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

-

ResearchGate. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

LookChem. (n.d.). Cas 141743-16-0,FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE. Retrieved from [Link]

-

Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Retrieved from [Link]

-

ResearchGate. (2018). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Retrieved from [Link]

-

Beilstein Journals. (2013). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Retrieved from [Link]

-

PubMed. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1 | AChemBlock [achemblock.com]

- 4. 250695-67-1|N-tert-Butyl-N-Fmoc-glycine|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. netascientific.com [netascientific.com]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Fmoc-D-a-t-butylglycine Novabiochem 198543-64-5 [sigmaaldrich.com]

Engineering Steric Bulk in Peptidomimetics: A Technical Guide to N-tert-Butyl-N-Fmoc-glycine

Introduction & Strategic Rationale

N-alkylated amino acids are cornerstone building blocks in the synthesis of peptoids and peptidomimetics, offering enhanced proteolytic stability and unique conformational constraints. Among these, N-tert-Butyl-N-Fmoc-glycine represents a specialized monomer where the massive steric bulk of the tert-butyl group severely restricts the

As a Senior Application Scientist, I approach the integration of this molecule into Solid-Phase Peptide Synthesis (SPPS) not just as a standard coupling step, but as a thermodynamic hurdle. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group ensures compatibility with standard base-labile SPPS workflows, but the N-alkylation demands highly optimized activation chemistries to overcome the steric shielding of the secondary amine during subsequent chain elongation, a challenge noted in protocols by 1[1].

Physicochemical Profiling & Structural Data

Before initiating synthesis, precise analytical parameters must be established. The molecular weight and formula are critical for calculating equivalents and interpreting Electrospray Ionization Mass Spectrometry (ESI-MS) data during reaction monitoring.

Table 1: Fundamental Chemical Properties of N-tert-Butyl-N-Fmoc-glycine

| Property | Value |

| Chemical Name | N-tert-Butyl-N-Fmoc-glycine |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(tert-butyl)glycine[2] |

| CAS Number | 250695-67-1[2] |

| Molecular Formula | C21H23NO4[3] |

| Molecular Weight | 353.42 g/mol [4] |

| SMILES String | O=C(O)CN(C(C)(C)C)C(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O[2] |

| Storage Conditions | Sealed in dry, 2-8°C[3] |

Causality Check: The exact mass (353.42 g/mol ) is essential for validating the successful coupling of the monomer, according to 4[4]. A mass shift of +231.1 Da (accounting for the loss of Fmoc during deprotection and the addition of the N-tBu-Gly residue) is the target peak in LC-MS analysis of the cleaved intermediate.

Mechanistic Insights: Navigating Steric Hindrance

The incorporation of N-tert-Butyl-N-Fmoc-glycine presents two distinct kinetic challenges:

-

Activation of the Monomer: The carboxyl group of N-tert-Butyl-N-Fmoc-glycine is relatively accessible, but the adjacent bulky nitrogen can induce conformational pre-organization that slightly retards esterification.

-

Subsequent Acylation (The Bottleneck): Once N-tert-Butyl-N-Fmoc-glycine is coupled and Fmoc-deprotected, the resulting N-terminal secondary amine is heavily shielded by the tert-butyl group. Standard coupling reagents (e.g., HBTU/HOBt) will often fail or result in massive deletion sequences. This necessitates the use of highly reactive species like acid fluorides or uronium salts with superior leaving groups (e.g., HATU/HOAt) combined with elevated temperatures or extended reaction times[1].

Workflow for SPPS incorporation of N-tert-Butyl-N-Fmoc-glycine and subsequent chain elongation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory verification checkpoints, adapted from established N-alkyl glycine methodologies[1].

Protocol A: Coupling N-tert-Butyl-N-Fmoc-glycine to the Resin Objective: Form an amide bond between the activated carboxyl of the monomer and the free primary amine of the nascent peptide chain.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide) in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5-7 times) to remove residual piperidine[1].

-

Activation: In a separate vial, dissolve 3.0-5.0 equivalents of N-tert-Butyl-N-Fmoc-glycine and an equivalent amount of HATU in DMF. Add 6.0-10.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[1]. Allow pre-activation for 2-5 minutes. (Mechanistic note: HATU is preferred over HBTU to maximize the generation of the highly reactive active ester).

-

Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2-4 hours[1].

-

Validation (Kaiser Test): Perform a standard Ninhydrin (Kaiser) test. A colorless/yellow bead indicates complete coupling (primary amines consumed). If blue, repeat step 3 or perform a capping step using acetic anhydride and DIPEA[1].

Protocol B: Elongation Beyond the N-tert-Butyl Group Objective: Acylate the sterically hindered secondary amine after Fmoc removal.

-

Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added N-tert-butylglycine.

-

Activation of Next AA: Dissolve 5.0 equivalents of the next Fmoc-amino acid and 4.9 equivalents of HATU in DMF. Add 10.0 equivalents of DIPEA.

-

High-Energy Coupling: Transfer to the resin. Due to the tert-butyl shielding, standard room-temperature coupling is often insufficient. Utilize microwave-assisted SPPS (e.g., 75°C for 15 minutes) or extend room temperature coupling to 12-24 hours.

-

Validation (Chloranil Test): The Kaiser test is unreliable for secondary amines. Use the Chloranil or De Clercq test. A negative result (colorless beads) confirms successful acylation.

Conclusion

N-tert-Butyl-N-Fmoc-glycine is a potent tool for inducing conformational rigidity in peptide therapeutics. However, its successful utilization requires a rigorous, thermodynamically aware approach to SPPS. By leveraging high-efficiency coupling reagents (HATU), thermal energy, and appropriate secondary-amine-specific validation assays, researchers can reliably integrate this bulky building block into complex peptidomimetic sequences.

References

- AChemBlock. "N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1". achemblock.com.

- BLD Pharm. "250695-67-1|N-tert-Butyl-N-Fmoc-glycine". bldpharm.com.

- Sigma-Aldrich. "Mfcd21836328 | Sigma-Aldrich: N-tert-Butyl-N-Fmoc-glycine". sigmaaldrich.cn.

- Benchchem. "N-tert-Butylglycine hydrochloride | 6939-23-7". benchchem.com.

Sources

The Solvation Dynamics and Application of N-tert-Butyl-N-Fmoc-glycine in Advanced Peptide Synthesis

Executive Summary

The incorporation of N-alkylated amino acids into peptide backbones is a critical strategy in modern drug development for enhancing proteolytic stability, modulating bioavailability, and designing peptidomimetics (such as peptoids). N-tert-Butyl-N-Fmoc-glycine (Fmoc-N(tBu)-Gly-OH, CAS: 133066-60-5) presents a unique physicochemical profile. The presence of the bulky tert-butyl group on the nitrogen atom fundamentally alters both its solvation thermodynamics and its kinetic reactivity during Solid-Phase Peptide Synthesis (SPPS).

This technical whitepaper provides an in-depth analysis of the solubility profile of Fmoc-N(tBu)-Gly-OH across various solvent systems, elucidates the mechanistic causality behind its behavior, and establishes self-validating experimental protocols for its successful integration into complex peptide sequences.

Molecular Architecture and Solvation Thermodynamics

To understand the solubility of Fmoc-N(tBu)-Gly-OH, one must first analyze the thermodynamic consequences of N-alkylation[1]. Canonical Fmoc-protected amino acids (like standard Fmoc-Gly-OH) possess an amide proton (N-H) that acts as a strong hydrogen bond donor. In non-polar or moderately polar solvents, these molecules frequently self-associate, forming insoluble

By alkylating the nitrogen with a tert-butyl group, two critical physicochemical shifts occur:

-

Elimination of the Hydrogen Bond Donor: The molecule can no longer participate in intermolecular hydrogen bonding networks.

-

Steric Shielding: The immense steric bulk of the tert-butyl group physically forces adjacent molecules apart, increasing the entropy of mixing when introduced to a solvent.

The Causality: Because aggregation is thermodynamically prohibited by these two factors, Fmoc-N(tBu)-Gly-OH exhibits exceptionally high solubility in a wide range of organic solvents compared to its non-alkylated counterparts. However, this same steric bulk creates significant kinetic barriers during the coupling phase, necessitating highly reactive activation chemistries.

Empirical Solubility Profiles in SPPS Solvents

Fmoc-protected amino acids typically exhibit excellent solubility in polar aprotic solvents, which ensures full participation in coupling reactions and prevents incomplete sequences[]. For Fmoc-N(tBu)-Gly-OH, the solubility limits are exceptionally high due to the disrupted aggregation mechanics.

Quantitative Data Summary

The following table summarizes the solubility profile of Fmoc-N(tBu)-Gly-OH across standard and emerging solvent systems used in SPPS:

| Solvent System | Classification | Solubility Profile | Estimated Limit | Application & Mechanistic Notes |

| DMF | Polar Aprotic | Highly Soluble | > 0.5 M | The gold standard for SPPS. Excellent for stabilizing uronium-based activated intermediates[],[3]. |

| NMP | Polar Aprotic | Highly Soluble | > 0.5 M | Superior resin swelling properties for PEG-based resins compared to DMF. |

| DCM | Moderately Polar | Highly Soluble | > 0.3 M | While standard Fmoc-amino acids often require DMF to dissolve in DCM[4], the N-tBu group grants complete solubility here. |

| 2-MeTHF | Green Solvent | Soluble | ~ 0.2 M | An eco-friendly alternative to DMF/DCM, supporting standard 0.2 M coupling concentrations[5]. |

| Methanol | Polar Protic | Slightly Soluble | < 0.05 M | Not recommended for SPPS. Protic solvents compete as nucleophiles, destroying activated esters. |

| Water | Aqueous | Insoluble | N/A | Highly hydrophobic tBu and Fmoc groups cause immediate precipitation. Useful for post-cleavage workup. |

Mechanistic & Workflow Visualizations

To conceptualize the dual nature of N-alkylation—enhancing solubility while hindering reactivity—refer to the thermodynamic pathway below.

Thermodynamic and kinetic consequences of N-alkylation on solubility and coupling efficiency.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. Every step includes a mechanistic justification (causality) and a verification checkpoint to ensure scientific integrity.

Protocol 1: Preparation of 0.2 M Standardized Stock Solutions

Standard concentrations for SPPS stock solutions generally range from 0.2 M to 0.5 M[3].

-

Vessel Preparation: Ensure the glass vial is completely anhydrous. Causality: Residual moisture will hydrolyze the activated ester intermediate during the subsequent coupling step, drastically reducing yield.

-

Reagent Weighing: Accurately weigh Fmoc-N(tBu)-Gly-OH (MW: ~353.4 g/mol ). For 10 mL of a 0.2 M solution, weigh 706.8 mg.

-

Solvent Addition: Add peptide-grade DMF or a 1:1 mixture of DMF/DCM. Causality: While DMF is standard[3], incorporating DCM maximizes the solvation of the highly hydrophobic tert-butyl moiety and improves the swelling of polystyrene resins[4].

-

Agitation: Vortex for 1-2 minutes at room temperature.

-

Visual Validation: Inspect the solution against a light source. Validation Check: The solution must be optically clear. Any turbidity indicates solvent degradation (e.g., dimethylamine impurities in old DMF) or moisture contamination.

Protocol 2: Sterically Hindered Coupling Workflow

Because the tert-butyl group severely restricts nucleophilic attack, standard carbodiimide chemistry (e.g., DIC alone) is insufficient[4]. Highly reactive uronium salts (HATU) must be utilized.

-

Resin Swelling: Swell the peptidyl-resin in DCM for 20 minutes. Causality: DCM is an excellent swelling agent for polystyrene supports, maximizing pore diameter and allowing the bulky amino acid access to the internal reactive sites[4].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the previous Fmoc group via a base-catalyzed

-elimination reaction[],[6]. -

In Situ Activation: To the 0.2 M Fmoc-N(tBu)-Gly-OH solution, add 0.95 equivalents of HATU and 2.0 equivalents of DIEA (N,N-Diisopropylethylamine). Causality: HATU generates a highly reactive 7-aza-OBt ester. We use 0.95 eq of HATU to ensure no excess uronium salt caps the resin's free amines.

-

Extended Coupling: Add the activated mixture to the resin and agitate for 2 to 4 hours (or apply microwave heating at 50°C for 10 minutes). Causality: The steric hindrance of the N-tBu group drastically lowers the kinetic rate of acylation, requiring extended time or thermal energy to drive the reaction to completion.

-

Chloranil Test Validation: Wash the resin and perform a Chloranil test. Validation Check: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. Because the coupling of Fmoc-N(tBu)-Gly-OH creates a secondary amine upon its subsequent deprotection, the Chloranil test (which turns blue/green in the presence of secondary amines) is mandatory to validate successful coupling before proceeding.

Workflow for the solvation and coupling of sterically hindered Fmoc-N(tBu)-Gly-OH in SPPS.

Conclusion

The solvation dynamics of N-tert-Butyl-N-Fmoc-glycine are a direct manifestation of its unique molecular architecture. By eliminating hydrogen bond donation and introducing massive steric bulk, the molecule achieves near-universal solubility in polar aprotic and non-polar SPPS solvents. However, scientists must respect the kinetic trade-off: the very steric shielding that prevents aggregation demands aggressive activation chemistries (HATU/DIEA) and rigorous, self-validating analytical checks (Chloranil testing) to ensure high-fidelity peptide synthesis.

References

-

Title: 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Overview of Custom Peptide Synthesis Source: Peptide2 URL: [Link]

-

Title: New Synthetic Strategy for N-Alkylation Reaction: Validation of the Method by Synthesis of N-Alkylated Fmoc-Amino Acids Source: ResearchGate URL: [Link]

Sources

The Strategic Role of the N-tert-Butyl Group in Fmoc-Glycine: Conformational Control, Proteolytic Stability, and Synthetic Methodologies

Executive Summary

In the realm of modern peptide engineering and peptidomimetic drug discovery, overcoming the inherent limitations of natural peptides—namely, poor proteolytic stability and high conformational flexibility—is a primary objective. The introduction of an N-alkyl group to the peptide backbone is a proven strategy, but the specific incorporation of an N-tert-butyl group into glycine (utilized in solid-phase synthesis as Fmoc-N-tert-butylglycine or Fmoc-NtBu-Gly-OH) represents a paradigm shift.

The extreme steric bulk of the tert-butyl moiety fundamentally alters the physicochemical landscape of the resulting peptide or peptoid. It acts as a structural director, an enzymatic shield, and a lipophilic enhancer. This technical guide explores the causality behind these effects, detailing the thermodynamic forces that drive conformational locking, the pharmacokinetic benefits of steric shielding, and the advanced synthetic protocols required to overcome the very steric hindrance that makes this building block so valuable.

Mechanistic Impact 1: The Cis-Amide Lock

In natural peptides, secondary amide bonds exist almost exclusively (>99%) in the trans conformation (ω ≈ 180°) to minimize steric repulsion between adjacent α-carbon side chains. However, in N-alkylated peptides and peptoids (tertiary amides), the energy barrier between cis and trans states is lowered, often resulting in a heterogeneous mixture of conformations that complicates target binding.

The N-tert-butyl group solves this through extreme steric imposition. When the amide bond attempts to adopt a trans geometry, the massive volume of the tert-butyl group severely clashes with the preceding residue's α-carbon and side chain. To relieve this critical thermodynamic strain, the molecule is forced to rotate 180 degrees. Consequently, the bulky tert-butyl group exerts complete control over the peptoid amide geometry, effectively locking it in the cis conformation[1], as detailed in 1[1]. This "cis-amide lock" is invaluable for engineering specific secondary structures, such as tight turns and polyproline type-I helices, which are critical for high-affinity receptor binding.

Figure 1: Thermodynamic logic of the cis-amide lock induced by the N-tert-butyl group.

Mechanistic Impact 2: Proteolytic Shielding & Pharmacokinetics

A primary failure point for peptide therapeutics is rapid degradation by endogenous proteases in vivo[2]. Proteases function by docking onto the extended peptide backbone, requiring specific hydrogen-bonding interactions with the amide N-H and unhindered access to the carbonyl carbon.

The N-tert-butyl group disrupts this process via two distinct mechanisms:

-

Hydrogen Bond Deletion: Alkylation removes the amide proton, eliminating a critical hydrogen bond donor required for protease active-site recognition.

-

Steric Shielding: The massive spatial footprint of the tert-butyl group acts as a physical barricade, preventing the protease catalytic triad from approaching the scissile bond.

By biochemically modifying the peptide chain, interactions with proteases are prevented, protecting the peptide from enzymatic degradation[2], as highlighted in 2[2].

Quantitative Impact of N-tert-Butyl Modification

| Property | Natural Glycine (Gly) | N-Methylglycine (Sarcosine) | N-tert-Butylglycine (NtBu-Gly) |

| Amide Bond Geometry (ω) | >99% Trans | Mixed (Cis/Trans) | 100% Cis |

| Proteolytic Half-Life (Serum) | < 15 Minutes | 2 - 4 Hours | > 48 Hours (Highly Stable) |

| Steric Hindrance (A-value) | Minimal (~0 kcal/mol) | Moderate (~1.7 kcal/mol) | Extreme (~4.8 kcal/mol) |

| Coupling Efficiency (SPPS) | Excellent (>99% in 30 min) | Good (>95% in 1 hr) | Poor (Requires HATU/Heat) |

Table 1: Comparative physicochemical and pharmacokinetic properties illustrating the profound impact of N-tert-butyl substitution.

Synthetic Challenges & Advanced SPPS Methodologies

The very steric hindrance that provides biological stability makes the chemical synthesis of peptides containing N-tert-butylglycine notoriously difficult. The steric hindrance of the tert-butyl group has historically prevented the solid-phase synthesis of peptoid oligomers incorporating these monomers[3]. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) often fail to achieve complete conversion when coupling the subsequent amino acid onto the highly hindered secondary amine of a deprotected N-tBu-Gly residue.

To overcome this, application scientists must abandon standard protocols and utilize highly reactive uronium/aminium salts with neighboring group effects. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory here. The 7-aza group of the HOAt leaving group generated by HATU forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and dramatically accelerating the acylation of the hindered nitrogen. Alternatively, submonomer protocols using halogenoacetic acid preactivation have been developed to improve efficacy[3], as documented in 3[3].

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered N-tert-butylglycine.

Self-Validating Experimental Protocol: SPPS with Fmoc-NtBu-Gly-OH

This protocol is designed as a self-validating system. The critical failure point in this workflow is false-negative monitoring. Standard Kaiser (ninhydrin) tests will fail to detect the secondary amine of the deprotected N-tBu-Gly residue. You must use the Chloranil test to accurately monitor the coupling of the subsequent amino acid. Furthermore, N-tert-butylglycine and its derivatives are utilized in peptide synthesis where the tert-butyl group provides steric hindrance that influences conformation[4], requiring precise reagent equivalents as outlined in 4[4].

Step-by-Step Methodology

Phase 1: Coupling Fmoc-NtBu-Gly-OH to the Resin

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

-

Pre-activation: In a separate vial, dissolve Fmoc-NtBu-Gly-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF. Add DIPEA (8.0 equivalents) to activate the carboxylic acid. Allow pre-activation for exactly 3 minutes (do not exceed, to prevent guanidinium formation).

-

Coupling: Add the activated solution to the resin. Agitate gently at room temperature for 2 to 4 hours.

-

Validation: Perform a standard Kaiser test. A negative result (yellow) indicates complete coupling onto the primary amine.

Phase 2: Coupling the Subsequent Amino Acid (The Bottleneck)

-

Deprotection: Remove the Fmoc group from the newly incorporated NtBu-Gly residue using 20% piperidine in DMF. Wash extensively with DMF.

-

High-Efficiency Coupling: Dissolve the next Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10.0 eq). Pre-activate for 3 minutes, then add to the resin.

-

Extended Agitation / Heat: Due to the massive steric clash, agitate the reaction for 12–24 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).

-

Secondary Amine Validation: Perform a Chloranil Test (2% acetaldehyde in DMF and 2% chloranil in toluene). A negative result (colorless/yellowish beads) validates a successful coupling. A positive result (blue/green beads) mandates a double coupling cycle before acetic anhydride capping.

References

-

Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

-

The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation Source: ResearchGate URL:[Link]

-

In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-tert-Butylglycine hydrochloride | 6939-23-7 | Benchchem [benchchem.com]

Engineering Resilience: An In-Depth Guide to N-Substituted Glycine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The pursuit of peptidomimetics that retain the high target affinity of natural peptides while circumventing their pharmacokinetic liabilities has led to the rapid evolution of N-substituted glycine oligomers, commonly known as peptoids[1]. First conceptualized by Zuckermann et al. in 1992, peptoids shift the side-chain appendage from the α-carbon to the amide nitrogen[2]. This simple yet profound structural isomerization fundamentally alters the molecule's physicochemical properties, rendering it invisible to ubiquitous proteolytic enzymes and significantly enhancing cellular permeability[1].

This technical whitepaper explores the mechanistic foundations of peptoid synthesis, detailing the self-validating submonomer Solid-Phase Peptide Synthesis (SPPS) methodology, and provides a rigorous, step-by-step protocol for researchers and drug development professionals.

Mechanistic Foundations: The Causality of Peptoid Stability

To understand the value of N-substituted glycines, one must examine the causality behind their biological resilience. Natural α-peptides are rapidly degraded in vivo because ubiquitous proteases recognize the standard NH-Cα-CO backbone conformation and utilize the amide proton for enzymatic docking and cleavage[3].

By shifting the side chain to the nitrogen atom, peptoids eliminate the chiral center at the α-carbon and remove the amide hydrogen bond donor[1]. This absence of the amide proton prevents standard protease recognition, granting peptoids exceptional in vivo stability. Furthermore, the lack of backbone hydrogen bonding forces peptoids to rely on steric interactions between their bulky N-substituted side chains to fold into unique secondary structures, such as polyproline type-I-like helices[3].

Mechanistic pathway illustrating the causality of protease resistance in peptoids.

The Submonomer SPPS Methodology

Historically, synthesizing modified peptides required the tedious preparation of fully protected, non-natural amino acid monomers. The breakthrough in peptoid chemistry was the development of the submonomer SPPS method [2]. Instead of coupling fully formed N-alkylated amino acids, the submonomer approach builds the residue directly on the resin in two highly efficient steps: Acylation and Nucleophilic Displacement [4].

Iterative two-step submonomer SPPS cycle for N-substituted glycine oligomers.

Causality of Reagent Selection

-

Why Bromoacetic Acid? While chloroacetic acid is cheaper, bromoacetic acid is utilized because the bromide ion's larger atomic radius and lower electronegativity make it a vastly superior leaving group for the subsequent SN₂ displacement, ensuring >98% coupling efficiency[4].

-

Why DIC over DCC? N,N'-diisopropylcarbodiimide (DIC) is chosen for activation because its byproduct, diisopropylurea, is highly soluble in DMF. This prevents the resin clogging that frequently occurs with the insoluble dicyclohexylurea byproduct of DCC[5].

-

Why Primary Amines? The displacement step utilizes commercially available primary amines. Because the peptoid backbone lacks a chiral center at the α-carbon, racemization is impossible. This allows chemists to use aggressive coupling conditions (high molarity, long durations) without risking stereochemical degradation[3].

Quantitative Data: Physicochemical Divergence

To understand the paradigm shift peptoids represent in drug development, we must quantify their divergence from standard α-peptides.

| Parameter | α-Peptides | α-Peptoids (N-substituted glycines) | Impact on Drug Development |

| Side-Chain Attachment | α-Carbon | Amide Nitrogen | Alters backbone flexibility and folding rules. |

| Backbone Chirality | Yes (L- or D- isomers) | No (Achiral backbone) | Eliminates racemization risks during synthesis. |

| Backbone H-Bond Donors | Yes (N-H) | No (Tertiary amides) | Prevents aggregation; increases solubility. |

| Proteolytic Stability | Low (Minutes to hours half-life) | Extremely High (Days to weeks half-life) | Enables oral bioavailability and sustained in vivo efficacy. |

| Synthesis Methodology | Fmoc-SPPS (Protected monomers) | Submonomer SPPS (Unprotected amines) | Drastically reduces synthesis cost and time. |

| Monomer Diversity | ~20 natural, limited unnatural | >1000 commercially available primary amines | Expands the combinatorial chemical space exponentially. |

Self-Validating Protocol: The Submonomer Synthesis Cycle

Note: This protocol is adapted from the validated methodology by Tran et al.[4].

Phase 1: Resin Preparation & Swelling

-

Resin Selection : Weigh 100 mg of Rink Amide resin (approx. 0.06 mmol loading) into a fritted polypropylene reaction vessel. Causality: Rink amide is preferred for generating C-terminal primary amides upon cleavage, which enhances in vivo stability compared to C-terminal carboxylic acids[4].

-

Swelling : Suspend the resin in N,N-dimethylformamide (DMF) for 20 minutes, then drain.

-

Fmoc Deprotection : Treat the resin with 1 mL of 20% (v/v) 4-methylpiperidine in DMF for 20 minutes. Drain and wash 3× with 2 mL DMF[5].

Phase 2: Iterative Elongation (The Submonomer Cycle)

Step 2A: Acylation 4. Reagent Addition : Add 1 mL of 0.6 M bromoacetic acid in DMF to the resin[4]. 5. Activation : Immediately add 86 µL of N,N'-diisopropylcarbodiimide (DIC). Agitate at room temperature for 20 minutes[4]. 6. Washing : Drain the reaction mixture and wash the resin 3× with 2 mL DMF.

Step 2B: Nucleophilic Displacement 7. Amine Addition : Add 1 mL of a 1.0–2.0 M solution of the desired primary amine dissolved in N-methyl-2-pyrrolidone (NMP)[4]. Causality: NMP's slightly higher polarity compared to DMF enhances the SN₂ reaction rate for sterically hindered amines. 8. Displacement : Agitate at room temperature for 60 to 120 minutes. 9. Washing : Drain and wash the resin 3× with 2 mL DMF.

Phase 3: Cleavage & Quality Control

-

Cleavage : Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours.

-

Isolation : Evaporate the TFA under a nitrogen stream, precipitate the crude peptoid in cold diethyl ether, and centrifuge to isolate the pellet.

-

Validation (Critical) : Analyze the crude product via LC-MS. Do not rely on the standard Kaiser test during elongation. The Kaiser test detects primary amines and will yield false negatives for the secondary amines inherent to the growing peptoid backbone. Use the Chloranil test if on-resin colorimetric validation is strictly required.

Clinical and Nanotechnological Applications

The unique structural properties of N-substituted glycines have catalyzed their adoption across multiple disciplines:

-

Inhibitors of Protein-Protein Interactions (PPIs) : The high conformational flexibility of the peptoid backbone allows it to mold into complex, shallow binding pockets that traditional small molecules cannot address[1].

-

Antimicrobial Peptoids (AMPeps) : By mimicking the amphiphilic topology of natural host-defense peptides, AMPeps disrupt bacterial membranes. Their resistance to bacterial proteases gives them a distinct survival advantage in infectious microenvironments[3].

-

Self-Assembling Nanosheets : Amphiphilic peptoids can spontaneously self-assemble into highly ordered, two-dimensional nanosheets at the air-water interface. These robust nanomaterials serve as synthetic platforms for sensor fabrication and targeted drug delivery[4].

References

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. URL: [Link]

-

Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments. URL: [Link]

-

Connolly, M. D., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Molecular Foundry, Lawrence Berkeley National Laboratory. URL: [Link]

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids[oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. URL: [Link]

-

Sun, J., et al. (2023). A Review on the Synthesis of Polypeptoids. MDPI. URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-tert-Butyl-N-Fmoc-glycine

Introduction: A Strategic Tool for Advanced Peptide Synthesis

N-tert-Butyl-N-Fmoc-glycine (CAS: 250695-67-1) is a highly specialized amino acid derivative engineered for critical applications in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky tert-butyl group on the amide nitrogen, provides a strategic solution to one of the most persistent challenges in peptide chemistry: aggregation of the growing peptide chain. This guide offers an in-depth exploration of its core physicochemical properties, analytical characterization, and the scientific rationale behind its application, providing researchers with the foundational knowledge to leverage this powerful building block effectively.

At its core, the molecule integrates three key functional components: the foundational glycine structure, the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and the permanent N-tert-butyl modification. The Fmoc group facilitates the standard, base-labile deprotection strategy central to modern peptide synthesis, while the N-tert-butyl group fundamentally alters the properties of the glycine residue. By disrupting the hydrogen-bonding capacity of the peptide backbone, it acts as a potent "beta-sheet breaker," preventing the intermolecular aggregation that can lead to failed or low-yield syntheses of complex or hydrophobic peptides. Furthermore, this modification introduces significant steric hindrance, creating a valuable tool for designing conformationally constrained peptidomimetics and enhancing metabolic stability.

Core Physicochemical Properties

The utility of N-tert-Butyl-N-Fmoc-glycine in a laboratory setting is dictated by its fundamental physical and chemical properties. These characteristics influence everything from storage and handling to solvent selection and reaction kinetics.

| Property | Value | Source(s) |

| CAS Number | 250695-67-1 | [1] |

| Molecular Formula | C₂₁H₂₃NO₄ | [2][3][4] |

| Molecular Weight | 353.42 g/mol | [1][2] |

| IUPAC Name | n-(((9h-fluoren-9-yl)methoxy)carbonyl)-n-(tert-butyl)glycine | [1] |

| Appearance | White to off-white powder | [2][3] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C) in a dry environment. | [1][2][5] |

Solubility Profile: A Key to Application

The solubility of N-tert-Butyl-N-Fmoc-glycine is dominated by its large, hydrophobic Fmoc and tert-butyl groups. Consequently, it is generally insoluble in water but exhibits good solubility in the polar aprotic solvents commonly used in SPPS.

-

High Solubility: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Acetonitrile, Methanol, Ethanol.[6]

-

Insoluble: Water.[6]

Expert Insight: The excellent solubility in DMF and NMP is critical for its primary application. During SPPS, complete dissolution of the incoming amino acid in the coupling cocktail is paramount to achieving efficient and rapid acylation of the resin-bound amine. Poor solubility can lead to incomplete couplings, resulting in deletion sequences and a difficult final purification.

The Scientific Rationale: Strategic Application in Fmoc/tBu SPPS

To appreciate the value of N-tert-Butyl-N-Fmoc-glycine, one must first understand the context of its use: the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. This method relies on a system of "orthogonal" protecting groups, where one class of protecting groups (the temporary N-terminal Fmoc group) can be removed without affecting another class (the permanent side-chain protecting groups, typically tert-butyl based).[7]

The general SPPS cycle is an iterative process of deprotection, washing, coupling, and further washing to build a peptide sequence on a solid support.

Caption: The iterative workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Causality: The "Why" Behind the N-tert-Butyl Group

While standard Fmoc-Gly-OH is a simple building block, the introduction of the N-tert-butyl group provides two distinct and powerful advantages:

-

Disruption of Aggregation: During the synthesis of long or hydrophobic peptides, the growing chains can aggregate via intermolecular hydrogen bonds, forming stable beta-sheet structures. This aggregation sequesters the N-terminal amine, making it inaccessible for the next coupling reaction and leading to truncated sequences. The bulky N-tert-butyl group on N-tert-Butyl-N-Fmoc-glycine acts as a "disruptive" element. By replacing the amide proton (N-H) with a bulky alkyl group (N-tBu), it eliminates the hydrogen bond donor at that position, effectively breaking the pattern required for beta-sheet formation and maintaining the accessibility of the peptide chain.

-

Conformational Constraint: In drug development, constraining a peptide into a specific bioactive conformation can significantly enhance its potency, selectivity, and metabolic stability. The steric bulk of the N-tert-butyl group restricts the rotational freedom (phi and psi angles) around the glycine residue. This forces the peptide backbone to adopt a specific local geometry, making this molecule a valuable tool for designing peptidomimetics with well-defined secondary structures.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stability of N-tert-Butyl-N-Fmoc-glycine is crucial before its use in synthesis. A combination of NMR, MS, and HPLC provides a comprehensive and self-validating characterization.

Protocol 1: ¹H NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure by identifying the characteristic protons of the Fmoc, tert-butyl, and glycine moieties.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis & Expected Signals:

-

Fmoc Group: A series of multiplets between ~7.2 and 7.9 ppm corresponding to the 8 aromatic protons of the fluorenyl group. A multiplet around 4.2-4.4 ppm corresponding to the CH and CH₂ protons of the fluorenylmethoxycarbonyl linker.

-

tert-Butyl Group: A sharp, strong singlet at ~1.4-1.5 ppm, integrating to 9 protons. This is a highly diagnostic signal.

-

Glycine Methylene Group: A singlet at ~3.9-4.1 ppm, integrating to 2 protons (the -N-CH₂-COOH).

-

Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if visible).

-

Trustworthiness Insight: The presence and correct integration of these distinct signal sets provide unambiguous confirmation of the molecule's identity. The sharp singlet of the tert-butyl group is a particularly clear indicator that distinguishes it from other N-alkylated or standard glycine derivatives.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the correct molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

-

Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Analysis & Expected Ions:

-

[M+H]⁺: Expected m/z = 354.42

-

[M+Na]⁺: Expected m/z = 376.40

-

Trustworthiness Insight: Observing the correct mass-to-charge ratio for the protonated or sodiated molecular ion provides definitive proof of the compound's elemental composition.

Protocol 3: RP-HPLC for Purity Assessment

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from ~30% B to 95% B over 20 minutes.

-

Detection: UV absorbance at 265 nm or 301 nm (characteristic for the Fmoc group).

-

Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Trustworthiness Insight: A purity level of ≥95% is typically required for reliable use in SPPS.[1] This method is crucial for ensuring that impurities, such as Fmoc-OH or unreacted starting materials, are not carried into the peptide synthesis, which would complicate purification later.

Practical Workflow: A Single Coupling Cycle

The following protocol outlines the key steps for incorporating N-tert-Butyl-N-Fmoc-glycine into a peptide sequence using an automated peptide synthesizer.

Sources

- 1. N-tert-Butyl-N-Fmoc-glycine 95% | CAS: 250695-67-1 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. peptide.com [peptide.com]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating N-tert-Butyl-glycine

Abstract

N-substituted glycine residues, the building blocks of peptoids, are of significant interest in medicinal chemistry for their ability to impart proteolytic resistance and modulate the conformational properties of peptides.[1] The incorporation of sterically demanding N-alkyl groups, such as the tert-butyl group, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview and a field-proven protocol for the incorporation of N-tert-Butyl-N-Fmoc-glycine into peptide sequences using the orthogonal Fmoc/tBu strategy. We will delve into the causality behind experimental choices, focusing on coupling activation for this hindered amino acid, and discuss the critical post-synthesis characterization required for verification. A key consideration addressed is the stability of the N-tert-butyl group during the final acidolytic cleavage, which is expected to remain on the peptide backbone as a permanent modification.

Introduction: The Rationale for N-tert-Butyl-glycine

The substitution of a peptide's backbone amide proton with an alkyl group eliminates the hydrogen bond donor capability at that position, profoundly impacting secondary structure.[2] N-substituted glycines are the quintessential units of peptoids, a class of peptide mimics known for their enhanced proteolytic stability and cell permeability.[1] The N-tert-butyl group is particularly noteworthy for its significant steric bulk. Its inclusion can:

-

Induce Local Conformational Constraints: The bulky nature of the tert-butyl group restricts bond rotation, influencing the local and global conformation of the peptide.

-

Enhance Proteolytic Stability: The N-alkylation prevents recognition and cleavage by many common proteases.

-

Modulate Hydrophobicity: The addition of the tert-butyl group increases the hydrophobicity of the residue, which can be critical for interactions with biological targets or for membrane translocation.

This protocol utilizes the standard Fmoc/tBu orthogonal protection scheme, where the base-labile Fmoc group provides temporary Nα-protection, and acid-labile tBu groups protect reactive amino acid side chains.[3][4]

Core Principles & Strategic Considerations

The successful incorporation of Fmoc-N(tBu)-Gly-OH hinges on overcoming the steric hindrance posed by the tert-butyl group, which can significantly slow down the kinetics of amide bond formation.

Orthogonal Protection Strategy

The entire synthesis relies on the Fmoc/tBu strategy, an orthogonal system where different classes of protecting groups are removed under distinct chemical conditions.[3][5]

-

Nα-Fmoc Group: Removed by a base (e.g., piperidine) in each cycle.

-

Side-Chain tBu/Trt Groups: Stable to piperidine but removed by strong acid (TFA) during the final cleavage step.

-

N-tert-Butyl Group (Backbone): This is a permanent N-alkyl group. Unlike N-Boc or side-chain O-tBu groups, the N-C bond of the N-tert-butyl moiety is stable under the standard TFA cleavage conditions used in SPPS.[1][6] Therefore, the final product of this protocol is a peptide with a permanent N-tert-butyl modification at the glycine residue.

The Challenge of Steric Hindrance

The primary challenge is the coupling of the Fmoc-N(tBu)-Gly-OH carboxyl group to the N-terminal amine of the growing peptide chain. The bulky tert-butyl group shields the reaction center, making it a "difficult coupling." To overcome this, highly efficient coupling reagents are mandatory.

-

Uronium/Aminium Reagents (HATU/HCTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. HATU, in particular, forms a more reactive OAt-active ester, which is exceptionally effective for sterically hindered couplings.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing an N-tert-butyl-glycine residue.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Rink Amide or Wang Resin | 100-200 mesh | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Piperidine | ACS Grade | Standard Supplier |

| Fmoc-protected Amino Acids (Standard) | Peptide Synthesis | Standard Supplier |

| Fmoc-N-tert-Butyl-glycine | >98% Purity | Specialist Supplier |

| HATU or HCTU | Peptide Synthesis | Standard Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | >98% Purity | Standard Supplier |

| 1,2-Ethanedithiol (EDT) | >98% Purity | Standard Supplier |

| Diethyl Ether (Cold) | ACS Grade | Standard Supplier |

SPPS Workflow Diagram

Caption: Automated workflow for Fmoc/tBu SPPS.

Protocol: Standard Amino Acid Coupling Cycle

This protocol describes a single cycle for adding a standard Fmoc-protected amino acid.

-

Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF in a fritted reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[8]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring & Washing: Perform a Kaiser test on a small sample of beads. If the test is negative (beads are yellow), the coupling is complete. Wash the resin with DMF (5 x 1 min). The resin is now ready for the next cycle.

Protocol: Incorporating Fmoc-N-tert-Butyl-glycine (The Difficult Coupling)

This modified protocol is essential for achieving high coupling efficiency with the sterically hindered Fmoc-N(tBu)-Gly-OH.

-

Deprotection and Washing: Perform steps 1-3 from the standard protocol (Section 3.3).

-

Coupling Activation: In a separate vessel, dissolve Fmoc-N-tert-Butyl-glycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes. The use of increased equivalents and a powerful activator like HATU is critical.[6][7]

-

First Coupling: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for at least 4 hours .

-

Monitoring: Perform a Kaiser test. It is common for this test to be positive (blue beads), indicating incomplete coupling.

-

Washing: Regardless of the Kaiser test result, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

-

Second Coupling (Recoupling): Prepare a fresh batch of activated Fmoc-N-tert-Butyl-glycine as described in step 2. Add this solution to the resin and agitate for another 4 hours or overnight.

-

Final Wash and Confirmation: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min). Perform a final Kaiser test. A negative result confirms the completion of the coupling. If the test remains positive, proceed to the capping step (see Troubleshooting).

Protocol: Final Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note: This protocol will not remove the N-tert-butyl group from the glycine backbone.[1][2]

-

Preparation: After the final coupling cycle, perform a final Fmoc deprotection (Section 3.3, step 2). Wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers are critical for trapping the tert-butyl cations generated from the side-chain protecting groups.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) in a sealed vessel. Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL conical tube. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting and Characterization

A self-validating protocol requires robust methods for monitoring and final analysis.

| Issue | Probable Cause | Recommended Solution |

| Positive Kaiser test after recoupling of Fmoc-N(tBu)-Gly-OH | Extreme steric hindrance preventing complete reaction. | Capping: After washing away the second coupling solution, treat the resin with a capping solution (e.g., 10% acetic anhydride and 10% DIPEA in DMF) for 30 minutes to permanently block any unreacted amines. This prevents the formation of deletion sequences. |

| Low final yield | Incomplete coupling at the N(tBu)Gly step; peptide aggregation. | Ensure double coupling is performed for the hindered residue. For aggregation-prone sequences, consider using a lower-loaded resin (0.1-0.3 mmol/g). |

| Unexpected mass in MS analysis (+56 Da) | This is the expected result, confirming the retention of the N-tert-butyl group. | This is not a problem but a confirmation of the expected outcome. The mass of the N-tert-butyl-glycine residue will be 56 Da greater than a standard glycine residue. |

| Side products observed in HPLC | Scavengers were omitted or insufficient during TFA cleavage. | Always use a comprehensive scavenger cocktail, especially for peptides containing Trp, Met, or Cys, to prevent alkylation by tert-butyl cations.[3] |

Analytical Characterization

-

Reverse-Phase HPLC (RP-HPLC): This is essential for purifying the crude peptide and assessing its purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final peptide. This is the definitive method to verify the retention of the N-tert-butyl group. The expected mass will be the calculated mass of the peptide sequence with an additional 56.11 Da for the C₄H₉ group replacing a hydrogen on the glycine nitrogen.

Mechanism Visualization: TFA Cleavage and the Fate of the N-tert-Butyl Group

The following diagram illustrates the key chemical events during the final cleavage step.

Caption: Fate of protecting groups during final TFA cleavage.

Conclusion

The incorporation of N-tert-Butyl-N-Fmoc-glycine is a powerful method for introducing significant steric bulk and proteolytic resistance into a peptide backbone. Success requires a strategic approach to overcome the challenge of hindered coupling, mandating the use of potent activating reagents like HATU and extended reaction times. It is critical for researchers to understand that, based on the principles of N-alkyl bond stability, the N-tert-butyl group should be considered a permanent modification that is retained on the final peptide after standard TFA cleavage. Final characterization by mass spectrometry is essential to validate the successful synthesis and confirm the molecular weight of the N-alkylated peptide product.

References

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Liu, C. F., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. Available at: [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]

-

The Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

- Google Patents. (2013). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

- Bednarek, M. A., et al. (1989). Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. International Journal of Peptide and Protein Research, 34(2), 128-132.

-

Watanabe Chemical Industries. (n.d.). Fmoc-N-Alkylglycines. Available at: [Link]

-